

health and safety considerations for handling 2-Bromo-5-propylthiophene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-5-propylthiophene**

Cat. No.: **B187084**

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **2-Bromo-5-propylthiophene**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. Comprehensive health and safety data for **2-Bromo-5-propylthiophene** (CAS No. 172319-75-4) is not extensively published. Therefore, this guide has been compiled using available data for the compound, supplemented with information from structurally related compounds such as 2-bromothiophene and other substituted thiophenes to infer potential hazards. This compound should be handled with the utmost caution, assuming it may possess hazardous properties. Always conduct a thorough, site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling.

Executive Summary & Hazard Identification

2-Bromo-5-propylthiophene is a substituted thiophene derivative used in organic synthesis. Due to the lack of specific toxicological studies, a precautionary approach is mandatory. Based on data from analogous compounds, **2-Bromo-5-propylthiophene** should be treated as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be a skin, eye, and respiratory system irritant. The thiophene moiety can undergo metabolic activation in the body, a factor that underscores the need for stringent exposure controls. Furthermore, like many organic compounds, it may be combustible and can produce hazardous combustion byproducts under fire conditions.

The core safety principle for handling this compound is the strict avoidance of all direct contact and aerosol generation. This is achieved through the combined use of engineering controls, appropriate personal protective equipment, and meticulous handling protocols.

Physicochemical Properties & Inferred Hazards

Understanding the physical properties of a compound is foundational to assessing its potential routes of exposure and implementing appropriate controls.

Property	Value	Source
Molecular Formula	C ₇ H ₉ BrS	[1]
Molecular Weight	205.12 g/mol	[1]
CAS Number	172319-75-4	[1]
Predicted LogP	3.46	[1]
Storage Condition	2-8°C	[1]
Inferred Hazard Codes	Xi (Irritant)	[1]

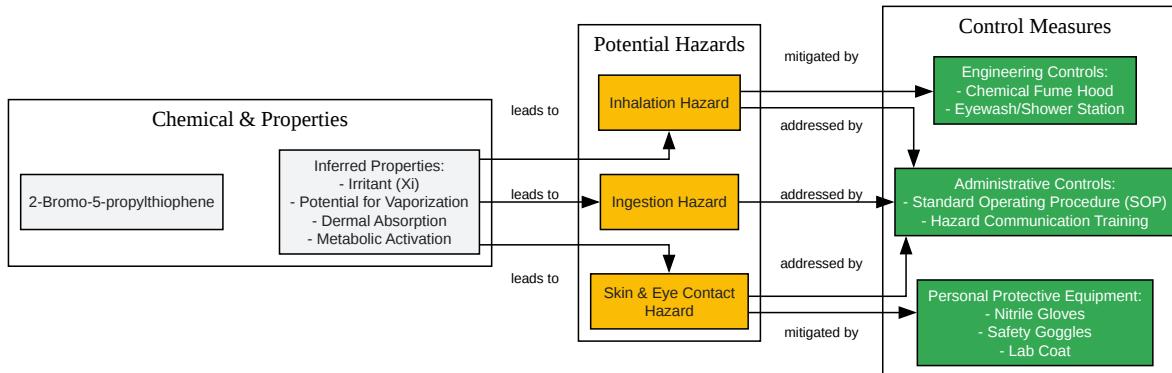
The LogP value suggests low water solubility and a potential for bioaccumulation. The designation as a potential irritant is consistent with data from numerous other brominated thiophenes.[\[2\]](#)[\[3\]](#)

Toxicological Profile and Mechanistic Considerations (Inferred)

While specific LD50 or LC50 data for **2-Bromo-5-propylthiophene** is unavailable, a toxicological profile can be inferred from the known hazards of the thiophene ring and organobromine compounds.

Metabolic Activation of the Thiophene Ring

The thiophene ring, present in this compound, can be metabolized by cytochrome P450 (CYP) enzymes in the liver.[\[4\]](#) This process can involve S-oxidation or ring epoxidation, leading to the formation of reactive electrophilic intermediates.[\[4\]](#) These intermediates can covalently bind to


cellular macromolecules, including proteins and DNA, which is a common mechanism of toxicity for many heterocyclic compounds. While the body has detoxification pathways, such as conjugation with glutathione (GSH), excessive exposure can overwhelm these defenses.^[4] Therefore, minimizing exposure is critical to prevent potential organ toxicity.

Routes of Exposure and Potential Health Effects

- **Inhalation:** Thiophene and its derivatives can irritate the nose, throat, and lungs.^[5] High concentrations of vapors may lead to symptoms such as headache, nausea, and dizziness.^{[5][6]} Given its molecular weight, it is likely a liquid with some vapor pressure, making inhalation a credible exposure risk, especially if heated or agitated.
- **Dermal (Skin) Contact:** Direct contact is likely to cause skin irritation.^[2] More significantly, many thiophene derivatives can be absorbed through the skin, contributing to systemic exposure.^[5] Prolonged or repeated contact may lead to dermatitis.
- **Eye Contact:** Based on data from analogous compounds, direct contact with the eyes is expected to cause serious irritation, potentially leading to eye damage.^{[2][7][8]}
- **Ingestion:** Ingestion is presumed to be harmful. Safety data for related compounds consistently lists "Harmful if swallowed" as a key hazard statement.^{[8][9][10]}

Hazard Control & Safe Handling Protocols

A multi-layered approach to hazard control is essential. The following diagram illustrates the logical relationship between the compound's hazards and the required control measures.

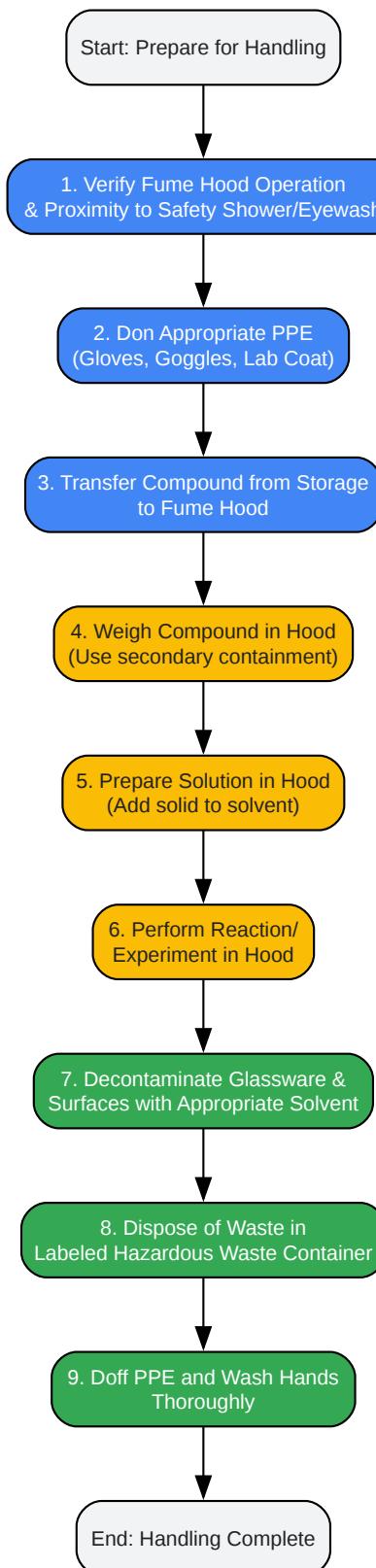
[Click to download full resolution via product page](#)

Caption: Relationship between inferred hazards and control strategies.

Engineering Controls

The primary method for controlling exposure is to handle the material in a way that prevents it from entering the laboratory atmosphere or coming into contact with personnel.

- Chemical Fume Hood: All work, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[7]
- Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.[11][12]
- Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7][11][13]


Personal Protective Equipment (PPE)

PPE provides a final barrier of protection and should be selected based on the potential for contact.

Equipment	Specification	Rationale
Hand Protection	Chemical-resistant gloves (e.g., Nitrile rubber).	To prevent skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.[5][9]
Eye/Face Protection	Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.	To protect eyes from splashes or vapors.[8][9][14]
Skin/Body Protection	A flame-resistant lab coat, long pants, and closed-toe shoes.	To protect skin from accidental splashes and spills.[9][14]
Respiratory Protection	Not typically required if work is performed within a certified chemical fume hood. If aerosols may be generated outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][14]	To prevent inhalation of vapors or aerosols.

Standard Experimental Handling Protocol

The following step-by-step protocol outlines the essential workflow for safely handling **2-Bromo-5-propylthiophene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-5-propylthiophene | CAS#:172319-75-4 | Chemsoc [chemsrc.com]
- 2. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-phenylthiophene | C10H7BrS | CID 2776313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. nj.gov [nj.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. echemi.com [echemi.com]
- To cite this document: BenchChem. [health and safety considerations for handling 2-Bromo-5-propylthiophene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187084#health-and-safety-considerations-for-handling-2-bromo-5-propylthiophene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com